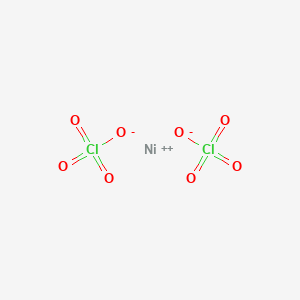
2-Methoxy-5-methyl-3-nitropyridine
Übersicht
Beschreibung
“2-Methoxy-5-methyl-3-nitropyridine” is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 . The IUPAC name for this compound is 2-methoxy-5-methyl-3-nitropyridine .
Molecular Structure Analysis
The InChI code for “2-Methoxy-5-methyl-3-nitropyridine” is 1S/C7H8N2O3/c1-5-3-6 (9 (10)11)7 (12-2)8-4-5/h3-4H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “2-Methoxy-5-methyl-3-nitropyridine” are not available, nitropyridines are known to undergo various reactions. For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion .Physical And Chemical Properties Analysis
“2-Methoxy-5-methyl-3-nitropyridine” is a solid substance . and 98% . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis
“2-Methoxy-5-methyl-3-nitropyridine” is used as a starting material in various chemical synthesis processes . It’s a versatile compound that can be used to produce a wide range of other chemicals.
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate . This means it’s used in the production of various pharmaceutical drugs. The specific drugs it’s used to produce can vary widely depending on the needs of the pharmaceutical company.
Protein Tyrosine Kinase Inhibitors
One specific application in the pharmaceutical industry is the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . These inhibitors can be used in the treatment of various diseases, including cancer.
Non-linear Optical (NLO) Materials
The compound is used in the creation of organic non-linear optical (NLO) materials . These materials are used in optical devices, such as optical switches, optical modulators, optical communications, and optical data storages .
Research and Development
“2-Methoxy-5-methyl-3-nitropyridine” is used in various research and development processes . Its unique properties make it a valuable tool for scientists in a wide range of fields.
Safety and Handling
While not a direct application, it’s important to note that this compound comes with certain safety and handling requirements. It’s classified under GHS07, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been used in the synthesis of pyrrolopyridones, which are potential protein tyrosine kinase inhibitors . Protein tyrosine kinases play a crucial role in cellular signal transduction and are often implicated in diseases such as cancer when dysregulated.
Pharmacokinetics
The compound’s molecular weight (16815 g/mol) and its physical form (powder) suggest that it may have good bioavailability .
Eigenschaften
IUPAC Name |
2-methoxy-5-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-6(9(10)11)7(12-2)8-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCQICELALGZQRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80650380 | |
| Record name | 2-Methoxy-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-methyl-3-nitropyridine | |
CAS RN |
33252-62-9 | |
| Record name | 2-Methoxy-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80650380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4s)-4-Ethyl-4-hydroxy-1h-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4h,12h)-dione 6-oxide](/img/structure/B1593357.png)









